An In-Depth Technical Guide to 5-Hydantoinacetic Acid
An In-Depth Technical Guide to 5-Hydantoinacetic Acid
CAS Number: 5427-26-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydantoinacetic acid, also known as (2,5-dioxoimidazolidin-4-yl)acetic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its hydantoin core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of 5-Hydantoinacetic acid, tailored for professionals in research and development.
Chemical and Physical Properties
5-Hydantoinacetic acid is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 5427-26-9 | [1] |
| Molecular Formula | C₅H₆N₂O₄ | [1] |
| Molecular Weight | 158.11 g/mol | [1] |
| Melting Point | 214-215 °C (decomposes) | [2] |
| Appearance | White to off-white powder | [2] |
| Synonyms | (2,5-dioxoimidazolidin-4-yl)acetic acid, 5-Carboxymethylhydantoin | [1] |
Table 1: Physicochemical Properties of 5-Hydantoinacetic Acid
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Sparingly Soluble |
Table 2: Solubility Profile of 5-Hydantoinacetic Acid
Synthesis of 5-Hydantoinacetic Acid
The synthesis of 5-Hydantoinacetic acid can be achieved through established methods for hydantoin ring formation, most notably the Urech hydantoin synthesis and the Bucherer-Bergs reaction.
Urech Hydantoin Synthesis
The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[6] For the synthesis of 5-Hydantoinacetic acid, aspartic acid is the logical starting material.
Experimental Protocol: Synthesis from Aspartic Acid [7]
-
Step 1: Formation of the Ureido-acid. Dissolve L-aspartic acid (4.3 mmol) in 20 mL of water. Adjust the pH to 5 with concentrated HCl. To this solution, add potassium cyanate (12.9 mmol). Heat the mixture with agitation at 60°C for 4 hours.
-
Step 2: Cyclization. After the initial reaction, acidify the resulting solution to a pH of 2 with concentrated HCl. Continue to agitate the mixture for another 4 hours, during which a white solid will precipitate.
-
Step 3: Isolation and Purification. Filter the precipitated solid and wash it with cold water. The crude 5-Hydantoinacetic acid can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multi-component reaction that typically utilizes a carbonyl compound, ammonium carbonate, and a cyanide source to form a hydantoin.[8][9] While a specific protocol for the direct synthesis of 5-Hydantoinacetic acid using this method is less common, it is a cornerstone of hydantoin chemistry.
General Workflow for Bucherer-Bergs Reaction
Spectral Data and Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 5-Hydantoinacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): [10]
-
δ 12.52 (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH).
-
δ 10.64 (s, 1H): This singlet is assigned to one of the N-H protons of the hydantoin ring.
-
δ 7.89 (s, 1H): This singlet corresponds to the other N-H proton of the hydantoin ring.
-
δ 4.20 (t, 1H): This triplet is attributed to the methine proton (-CH-) at the 5-position of the hydantoin ring.
-
δ 2.64 (d, 1H) & 2.63 (d, 1H): These two doublets represent the diastereotopic methylene protons (-CH₂-) of the acetic acid side chain.
¹³C NMR (DMSO-d₆, 101 MHz): [11]
-
δ 175.8, 172.5, 157.7: These downfield signals are characteristic of the carbonyl carbons (C=O) of the carboxylic acid and the hydantoin ring.
-
δ 54.4: This signal corresponds to the methine carbon (-CH-) at the 5-position of the hydantoin ring.
-
δ 35.4: This upfield signal is assigned to the methylene carbon (-CH₂-) of the acetic acid side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-Hydantoinacetic acid exhibits characteristic absorption bands corresponding to its functional groups.[12]
-
~3202 cm⁻¹ (N-H stretch): A broad absorption indicating the N-H bonds of the hydantoin ring.[7]
-
~3360 cm⁻¹ (O-H stretch): A broad band characteristic of the carboxylic acid hydroxyl group.[7]
-
~1759 and 1707 cm⁻¹ (C=O stretch): Strong, sharp peaks corresponding to the carbonyl groups of the hydantoin ring and the carboxylic acid.[7]
-
~1434 cm⁻¹ (C-N stretch): Indicative of the carbon-nitrogen bonds within the hydantoin ring.[7]
Mass Spectrometry (MS)
The mass spectrum of 5-Hydantoinacetic acid will show a molecular ion peak (M+) corresponding to its molecular weight (158.11 g/mol ). The fragmentation pattern is expected to involve the loss of characteristic neutral fragments.[13]
Expected Fragmentation Pathways:
-
Loss of H₂O (m/z 18): From the carboxylic acid group.
-
Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[13]
-
Decarboxylation (loss of CO₂, m/z 44): A common fragmentation for carboxylic acids.
-
Ring fragmentation: Cleavage of the hydantoin ring can lead to various smaller fragments.
Biological Activity and Applications in Drug Development
While 5-Hydantoinacetic acid itself is not typically used as a therapeutic agent, its core hydantoin structure is a key pharmacophore in a wide range of drugs. Hydantoin derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[14]
Precursor for Biologically Active Molecules
5-Hydantoinacetic acid is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of libraries of derivatives for drug screening. It has been used as a reactant in the synthesis of:
-
Antiparasitic agents that inhibit pteridine reductase.[2]
-
Anticancer agents based on 2,4-azolidinedione-acetic acid derivatives.[2]
-
Anti-inflammatory and analgesic drugs.[2]
Mechanism of Action of Hydantoin Derivatives
The antibacterial activity of certain hydantoin derivatives is attributed to their ability to disrupt bacterial cell membranes.[15] Some derivatives are designed to be membrane-active, incorporating cationic groups and lipid tails that facilitate interaction with and breakdown of the bacterial membrane.[15] Additionally, the hydantoin core may allow these compounds to penetrate the bacterial cell and interact with intracellular targets such as DNA and ribosomes, leading to a dual mechanism of action that could reduce the likelihood of bacterial resistance.[15]
References
- 1. Hydantoin-5-acetic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. Hydantoin-5-acetic acid 98 5427-26-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectrabase.com [spectrabase.com]
- 15. ikm.org.my [ikm.org.my]
